molecular formula C9H9ClO2 B1594899 1-(3-Chloro-2-methoxyphenyl)ethanone CAS No. 99585-09-8

1-(3-Chloro-2-methoxyphenyl)ethanone

Cat. No. B1594899
CAS RN: 99585-09-8
M. Wt: 184.62 g/mol
InChI Key: LDFDTYKLLMFRDM-UHFFFAOYSA-N
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Description

“1-(3-Chloro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as “3’-chloro-2’-methoxy-acetophenone” and has a CAS number 99585-09-8 .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-2-methoxyphenyl)ethanone” consists of a benzene ring substituted with a methoxy group at the 2nd position and a chloro group at the 3rd position. An ethanone group is attached to the benzene ring . The InChI code is 1S/C9H9ClO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Chloro-2-methoxyphenyl)ethanone” is 184.62 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Environmental Science and Biodegradation

Reductive Dechlorination of Environmental Contaminants : Studies have shown the capability of certain bacterial species to dechlorinate methoxychlor, an organochlorine insecticide structurally similar to 1-(3-Chloro-2-methoxyphenyl)ethanone, under anaerobic conditions. This process, facilitated by bacteria such as Eubacterium limosum and several environmental bacterial species, suggests potential bioremediation applications for the dechlorination and detoxification of chlorinated organic pollutants (Yim et al., 2008); (Satsuma & Masuda, 2012).

Synthetic Chemistry

Facile Synthesis of Enantiomerically Pure Compounds : Research into the synthesis of enantiomerically pure compounds from precursors like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanones demonstrates the chemical versatility of chloro-methoxyphenyl ethanones in producing high-value, optically active compounds. Such methodologies have implications for the production of pharmaceuticals and agrochemicals with specific enantiomeric purity (Shuo Zhang et al., 2014).

Advances in Heterocyclic Chemistry : The condensation of compounds structurally related to 1-(3-Chloro-2-methoxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal has been explored to produce heterocycles, highlighting the compound's utility in synthesizing novel organic structures with potential pharmaceutical applications (Moskvina, Shilin, & Khilya, 2015).

Materials Science

Microwave-Assisted Synthesis : The use of microwave-assisted synthesis techniques to produce 5-Phenyl-2-hydroxyacetophenone derivatives, employing a green Suzuki coupling reaction, showcases the environmental and procedural advantages of using such methodologies in organic synthesis. This approach emphasizes the compound's role in facilitating rapid, eco-friendly chemical reactions (P. Soares et al., 2015).

Safety And Hazards

Safety information for “1-(3-Chloro-2-methoxyphenyl)ethanone” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(3-chloro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFDTYKLLMFRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344602
Record name 1-(3-Chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methoxyphenyl)ethanone

CAS RN

99585-09-8
Record name 1-(3-Chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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